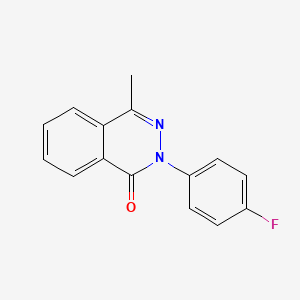

2-(4-fluorophenyl)-4-methyl-1(2H)-phthalazinone

Description

2-(4-Fluorophenyl)-4-methyl-1(2H)-phthalazinone is a phthalazinone derivative characterized by a 4-fluorophenyl group at position 2 and a methyl group at position 4 of the bicyclic phthalazine core. Phthalazinones are nitrogen-containing heterocycles with diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-4-methylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c1-10-13-4-2-3-5-14(13)15(19)18(17-10)12-8-6-11(16)7-9-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYHRHHCKHFHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-methyl-1(2H)-phthalazinone typically involves the reaction of 4-fluorobenzaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired phthalazinone compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 2-(4-fluorophenyl)-4-methyl-1(2H)-phthalazinone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common to optimize the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-fluorophenyl)-4-methyl-1(2H)-phthalazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific electronic properties.

Mécanisme D'action

The mechanism of action of 2-(4-fluorophenyl)-4-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogen Effects: The 4-chlorophenyl analog (m.p. 147–148°C) has a lower melting point than the 2-amino-5-chlorophenyl derivative (m.p. 195–196°C), indicating that amino groups enhance intermolecular hydrogen bonding .

- Polar Substituents: Hydroxy and amino groups (e.g., ) improve solubility in polar solvents but may reduce membrane permeability compared to halogenated or methylated analogs.

Pharmacological Activities

Thromboxane A2 (TXA2) Synthetase Inhibition and Bronchodilation

- 2-(4-Fluorophenyl)-4-methyl-1(2H)-phthalazinone: Fluorine’s electronegativity may enhance TXA2 inhibition by stabilizing ligand-receptor interactions through dipole effects.

- 4-(3-Pyridyl)-1(2H)-phthalazinone (KK-505): Exhibits dual TXA2 synthetase inhibition and bronchodilatory activity, attributed to the pyridyl group’s electronic effects .

- 4-(5-Thiazolyl)-1(2H)-phthalazinone (KK-562): Replacing pyridyl with thiazolyl retains activity, suggesting heteroaromatic groups at C-4 are critical for efficacy .

Antimicrobial Activity

- 4-(4-Chlorobenzyl)-6-formyl-2-methylphthalazin-1(2H)-one : Demonstrates moderate activity against gram-negative bacteria (e.g., Klebsiella pneumoniae) due to the electron-withdrawing chloro and formyl groups .

- 2-[1-(4-Oxo-3,4-dihydrophthalazin-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones : Show broad-spectrum antifungal activity against Candida albicans, with alkyl chain length affecting potency .

Activité Biologique

2-(4-Fluorophenyl)-4-methyl-1(2H)-phthalazinone is a synthetic organic compound belonging to the phthalazinone family, which has garnered attention due to its potential biological activities. The presence of a fluorine atom at the para position of the phenyl ring enhances the compound's stability, lipophilicity, and reactivity, making it a candidate for various medicinal applications.

Chemical Structure and Properties

The molecular structure of 2-(4-fluorophenyl)-4-methyl-1(2H)-phthalazinone is characterized by:

- Core Structure : Phthalazinone

- Substituents :

- A fluorine atom at the para position of the phenyl ring

- A methyl group at the 4-position of the phthalazinone core

This unique arrangement influences its interaction with biological targets, enhancing its potential as a therapeutic agent.

Antifungal Activity

Research has indicated that phthalazinone derivatives exhibit antifungal properties. In a study evaluating various substituted phthalazinones, certain compounds demonstrated significant antifungal activity against strains such as Cryptococcus neoformans and dermatophytes like Trichophyton mentagrophytes and Epidermophyton floccosum . The specific activity of 2-(4-fluorophenyl)-4-methyl-1(2H)-phthalazinone has not been extensively documented; however, its structural similarities to active derivatives suggest potential efficacy.

Antitumor Activity

Phthalazinones have also been explored for their antitumor properties. For instance, a series of derivatives were tested for their inhibitory effects on cancer cell lines, indicating that modifications in the structure could lead to enhanced anticancer activity . The mechanism often involves inhibition of specific kinases or enzymes critical for tumor growth.

Enzyme Inhibition

The compound is under investigation for its potential as an enzyme inhibitor. The mechanism likely involves binding to active sites of target enzymes, thereby obstructing substrate access and altering cellular pathways related to inflammation and proliferation .

The biological activity of 2-(4-fluorophenyl)-4-methyl-1(2H)-phthalazinone is hypothesized to involve:

- Enzyme Interaction : Binding to enzymes or receptors, potentially leading to inhibition or modulation of their activity.

- Cellular Pathway Alteration : Impacting pathways related to inflammation or cell cycle regulation.

Comparative Analysis of Similar Compounds

To understand the unique properties of 2-(4-fluorophenyl)-4-methyl-1(2H)-phthalazinone, a comparison with structurally similar compounds can be informative:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methyl-1(2H)-phthalazinone | Lacks fluorine; simpler structure | Potentially lower reactivity |

| 2-(3-fluorophenyl)-4-methyl-1(2H)-phthalazinone | Different substitution pattern | May exhibit different biological activities |

| 3-(trifluoromethyl)phenyl derivative | Contains trifluoromethyl group | Enhanced lipophilicity; affects pharmacokinetics |

Case Studies and Research Findings

- Antifungal Evaluation : A study involving various phthalazinones highlighted that specific substitutions at the N-2 and C-4 positions were crucial for antifungal activity. The most effective compounds contained both a methyl group at N-2 and a halogen substituent at C-4 .

- Antitumor Screening : Another investigation focused on the antiproliferative effects against cancer cell lines such as MCF-7 and HCT-116. Results indicated that certain phthalazinone derivatives could effectively inhibit cell growth, suggesting a pathway for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.